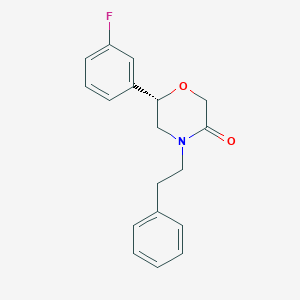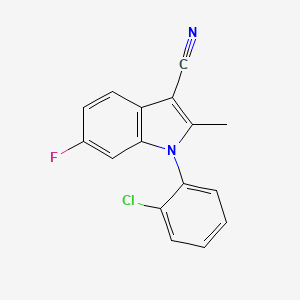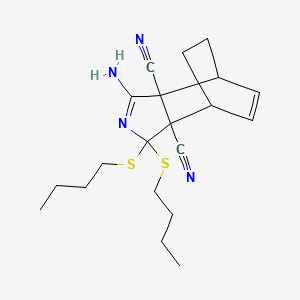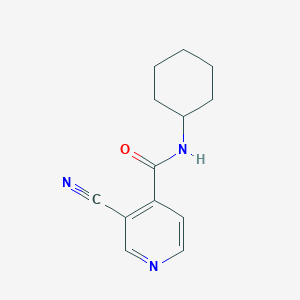![molecular formula C16H26OSi2 B12626690 5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one CAS No. 920984-25-4](/img/structure/B12626690.png)
5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one is a unique organosilicon compound characterized by the presence of both dimethyl(phenyl)silyl and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one typically involves the reaction of appropriate silyl reagents with a suitable pentenone precursor. One common method involves the use of dimethyl(phenyl)silyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, organometallic reagents, often in the presence of catalysts.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Various substituted silyl derivatives.
Aplicaciones Científicas De Investigación
5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic transformations.
Biology: Potential use in the development of silicon-based biomolecules and probes for biological studies.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one involves its interaction with various molecular targets. The silyl groups can participate in the formation of stable silicon-oxygen or silicon-carbon bonds, influencing the reactivity and stability of the compound. The pathways involved include nucleophilic substitution, addition, and elimination reactions, depending on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trimethylsiloxy)-3-penten-2-one: Another organosilicon compound with similar structural features but different reactivity and applications.
(3-methyl-5-(trimethylsilyl)phenyl)(phenyl)methanone: A related compound with distinct chemical properties and uses.
Uniqueness
5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one is unique due to the presence of both dimethyl(phenyl)silyl and trimethylsilyl groups, which confer specific reactivity and stability. This dual silyl substitution makes it a versatile reagent in organic synthesis and materials science.
Propiedades
Número CAS |
920984-25-4 |
|---|---|
Fórmula molecular |
C16H26OSi2 |
Peso molecular |
290.55 g/mol |
Nombre IUPAC |
5-[dimethyl(phenyl)silyl]-5-trimethylsilylpent-3-en-2-one |
InChI |
InChI=1S/C16H26OSi2/c1-14(17)12-13-16(18(2,3)4)19(5,6)15-10-8-7-9-11-15/h7-13,16H,1-6H3 |
Clave InChI |
VNFCZBKYDRVUNT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CC([Si](C)(C)C)[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B12626610.png)
![Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12626629.png)
![5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid](/img/structure/B12626631.png)

![4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one](/img/structure/B12626634.png)

![N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12626643.png)
![4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12626645.png)

![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-ol hydrochloride](/img/structure/B12626661.png)


![5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine](/img/structure/B12626670.png)
![(1'S,3R,3'S,7a'S)-5''-fluoro-1'-{[2-(prop-2-en-1-yloxy)phenyl]carbonyl}-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12626673.png)
